molecular formula C19H16Cl2N2OS B297970 (2E,5E)-5-(2,3-dichlorobenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2E,5E)-5-(2,3-dichlorobenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B297970
M. Wt: 391.3 g/mol
InChI Key: IOMXWQAXWSZBJD-SAIIIAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-(2,3-dichlorobenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(2,3-dichlorobenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. It has also been demonstrated to modulate the expression of various genes involved in cell proliferation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
(2E,5E)-5-(2,3-dichlorobenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, this compound has been demonstrated to inhibit the growth and proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2E,5E)-5-(2,3-dichlorobenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its broad-spectrum activity against various microorganisms. It is also relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on (2E,5E)-5-(2,3-dichlorobenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on the optimization of the synthesis method and the evaluation of its safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, (2E,5E)-5-(2,3-dichlorobenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a compound that has gained attention in the scientific community due to its potential applications in various fields. It has been shown to exhibit antibacterial, antifungal, and antiviral activities, as well as antioxidant and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of (2E,5E)-5-(2,3-dichlorobenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction between 2,3-dichlorobenzaldehyde and 4-ethylbenzene-1,2-diamine in the presence of glacial acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the product is obtained through recrystallization from ethanol.

Scientific Research Applications

(2E,5E)-5-(2,3-dichlorobenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to possess antioxidant and anti-inflammatory properties. Additionally, this compound has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

Product Name

(2E,5E)-5-(2,3-dichlorobenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C19H16Cl2N2OS

Molecular Weight

391.3 g/mol

IUPAC Name

(5E)-5-[(2,3-dichlorophenyl)methylidene]-2-(4-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2OS/c1-3-12-7-9-14(10-8-12)22-19-23(2)18(24)16(25-19)11-13-5-4-6-15(20)17(13)21/h4-11H,3H2,1-2H3/b16-11+,22-19?

InChI Key

IOMXWQAXWSZBJD-SAIIIAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)S2)C

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)S2)C

Origin of Product

United States

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